
UDP-GlcNAz (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine diphosphate N-acetylglucosamine azide disodium salt, commonly known as UDP-GlcNAz (disodium), is a nucleotide sugar derivative. It is a modified form of uridine diphosphate N-acetylglucosamine, where an azide group replaces the acetyl group. This compound is widely used in biochemical research, particularly in the field of glycobiology, due to its ability to participate in click chemistry reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate N-acetylglucosamine azide disodium salt typically involves the following steps:
Starting Materials: The synthesis begins with uridine diphosphate N-acetylglucosamine.
Azidation Reaction: The acetyl group of uridine diphosphate N-acetylglucosamine is replaced with an azide group using sodium azide in the presence of a suitable catalyst.
Purification: The product is purified using chromatographic techniques to obtain the pure uridine diphosphate N-acetylglucosamine azide disodium salt.
Industrial Production Methods
Industrial production of uridine diphosphate N-acetylglucosamine azide disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
Uridine diphosphate N-acetylglucosamine azide disodium salt undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but uses strained alkynes such as dibenzocyclooctyne (DBCO).
Major Products
Triazole Derivatives: Formed from click chemistry reactions with alkynes.
Substituted Derivatives: Formed from substitution reactions of the azide group.
科学的研究の応用
Uridine diphosphate N-acetylglucosamine azide disodium salt has numerous applications in scientific research:
Glycobiology: Used to study glycosylation processes and glycan structures.
Chemical Biology: Employed in the synthesis of glycoproteins and glycolipids.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of bioorthogonal probes and labeling reagents.
作用機序
Uridine diphosphate N-acetylglucosamine azide disodium salt exerts its effects through the following mechanisms:
Glycosylation: Acts as a substrate for glycosyltransferases, transferring the azide-modified sugar to proteins and lipids.
Click Chemistry: The azide group allows for bioorthogonal labeling through click chemistry reactions, enabling the study of biomolecular interactions and dynamics.
類似化合物との比較
Uridine diphosphate N-acetylglucosamine azide disodium salt is unique due to its azide modification, which allows for click chemistry applications. Similar compounds include:
Uridine diphosphate N-acetylglucosamine: Lacks the azide group and is used in traditional glycosylation studies.
Uridine diphosphate N-acetylgalactosamine azide disodium salt: Similar structure but with a galactose instead of glucose, used in different glycosylation pathways.
Conclusion
Uridine diphosphate N-acetylglucosamine azide disodium salt is a versatile compound with significant applications in scientific research. Its unique azide modification enables click chemistry reactions, making it a valuable tool in glycobiology, chemical biology, medicine, and industry.
特性
分子式 |
C17H24N6Na2O17P2 |
|---|---|
分子量 |
692.3 g/mol |
IUPAC名 |
disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11-,12+,13-,14?,15-,16-;;/m1../s1 |
InChIキー |
XGTPLFSPWJKVQB-WBDRKYRWSA-L |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


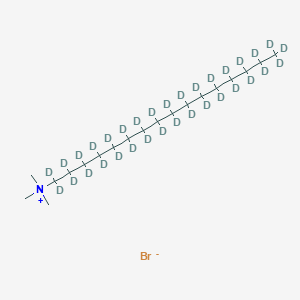

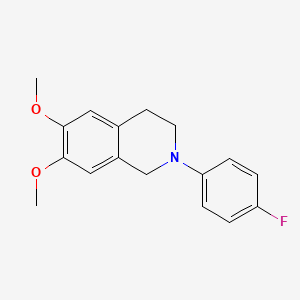
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
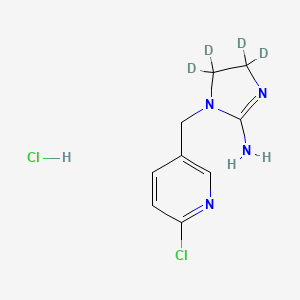
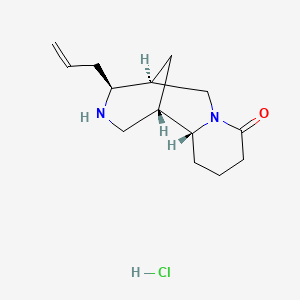
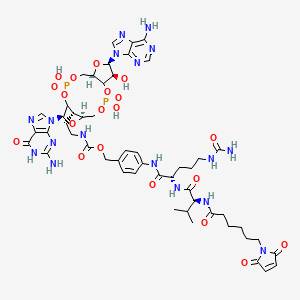


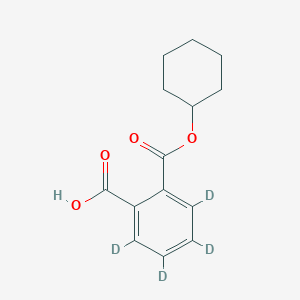
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
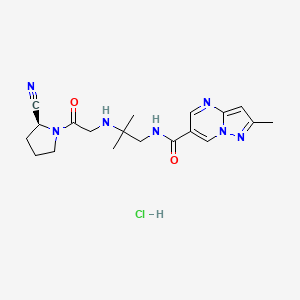
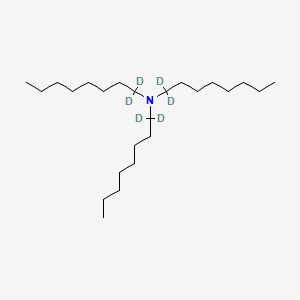
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
